Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a complex organic compound with significant potential in various scientific fields. Its chemical structure includes a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and it features multiple functional groups that enhance its reactivity and applicability.
The synthesis of methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions.
Methods:
Technical Details:
The molecular formula of methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is , indicating a complex structure with multiple substituents.
Structure Data:
COC(=O)c1c(NC(=O)c2ccc(cc2)Oc2ccccc2)sc(c1C)C
This notation reflects the arrangement of atoms within the molecule, highlighting its functional groups and the thiophene core.
Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate can participate in various chemical reactions due to its functional groups.
Reactions:
Technical Details:
The mechanism of action for methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate largely depends on its interactions at the molecular level.
Process:
Data from studies would be necessary to elucidate specific molecular interactions and confirm its biological activity.
Understanding the physical and chemical properties of methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is essential for its application in various fields.
Physical Properties:
Chemical Properties:
Relevant data from experimental analyses would provide more insights into these properties.
Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate has several scientific uses:
Further research could expand its applications across different scientific domains, emphasizing its versatility as a synthetic intermediate or active pharmaceutical ingredient.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1